Home > Products > Screening Compounds P80670 > (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide
(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide - 253324-50-4

(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide

Catalog Number: EVT-1748241
CAS Number: 253324-50-4
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide is a compound with significant implications in pharmaceutical research, particularly as a gamma-secretase inhibitor. Its molecular formula is C18H19N3O2, and it has a molecular weight of 309.4 g/mol. The compound is noted for its role in the treatment of conditions such as Alzheimer's disease by inhibiting the production of amyloid-beta peptides.

Source

This compound is referenced in various scientific literature and patent documents, including PubChem and several research articles that explore its synthesis and biological activity .

Classification

(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide falls under the category of gamma-secretase inhibitors, which are compounds that inhibit the gamma-secretase enzyme involved in the cleavage of amyloid precursor protein. This action is crucial for developing therapies targeting neurodegenerative diseases.

Synthesis Analysis

The synthesis of (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide can be achieved through various methods. One notable approach involves the intramolecular Friedel-Crafts acylation of N-(1,1′)-biphenyl-2-yl-glycine derivatives. This method utilizes electron-withdrawing groups to facilitate the reaction, leading to the formation of the desired compound .

Technical Details

  1. Starting Materials: The synthesis typically begins with derivatives of biphenyl and glycine.
  2. Reagents: Common reagents include N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt), which are used for coupling reactions.
  3. Conditions: The reactions are often carried out in organic solvents under controlled temperatures to optimize yields.
Molecular Structure Analysis

The molecular structure of (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide can be described as follows:

Structure Data

PropertyValue
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
InChIInChI=1S/C18H19N3O2/c1-11(19)17(22)20...
SMILESCc1ccc2c(c1)cc(cn2C(=O)C(C(=O)N)N)C(=O)...

The compound features a dibenzoazepine core structure, characterized by a fused bicyclic system that contributes to its biological activity.

Chemical Reactions Analysis

(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide participates in several chemical reactions that are critical for its functionality as an inhibitor:

  1. Coupling Reactions: The formation of amide bonds through EDCI/HOBt coupling is essential for synthesizing this compound.
  2. Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, which is relevant for studying its stability and reactivity.

Technical Details

The synthesis and subsequent reactions must be carefully monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and structural integrity.

Mechanism of Action

The mechanism by which (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide exerts its effects primarily involves inhibition of gamma-secretase activity. This enzyme plays a pivotal role in cleaving amyloid precursor protein into amyloid-beta peptides.

Process Data

  1. Inhibition: The compound binds to the active site of gamma-secretase, preventing it from processing amyloid precursor protein.
  2. Outcome: This inhibition reduces the levels of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease .
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline substance.
  2. Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  1. Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  2. Reactivity: As an amide, it can participate in hydrolysis and other nucleophilic attack reactions.
Applications

(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide has several scientific applications:

  1. Pharmaceutical Research: Used extensively in studies aimed at developing treatments for Alzheimer's disease through modulation of amyloid-beta production.
  2. Biochemical Studies: Serves as a tool compound for investigating gamma-secretase activity and its role in cellular signaling pathways .
Introduction to (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide in Neurodegenerative Disease Research

Role of Gamma-Secretase Inhibition in Alzheimer’s Disease Pathogenesis

Gamma-secretase occupies a pivotal position in Alzheimer's disease pathogenesis through its central role in amyloid precursor protein (APP) proteolysis. This intramembrane aspartyl protease complex catalyzes the final step in generating amyloid-β (Aβ) peptides—predominantly Aβ40 and Aβ42 isoforms—from membrane-tethered APP fragments. The pathogenic cascade hypothesis posits that aberrant accumulation of neurotoxic Aβ42 aggregates initiates synaptic dysfunction, neuroinflammation, and progressive cognitive decline characteristic of AD [7] [8]. Within this framework, γ-secretase emerges as a compelling therapeutic target, with inhibition strategies aiming to attenuate Aβ production at its terminal enzymatic step. The dibenzazepine-derived structural scaffold of (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide exhibits mechanistic parallels to advanced γ-secretase inhibitors (GSIs) like LY-411575, which demonstrate sub-nanomolar inhibitory concentrations (IC₅₀ = 0.078-0.082 nM) in membrane-based and cellular assays [7].

Preclinical validation of γ-secretase targeting comes from transgenic AD models where potent GSIs significantly reduce cerebrospinal fluid (CSF) Aβ levels. For instance, LY-411575 administration substantially diminished β-amyloid deposition in Tg2576 mice expressing human APP with the Swedish mutation (K670N/M671L) [8]. Crucially, efficacy assessment increasingly employs non-transgenic models like 129/SVE mice, which offer translational advantages by avoiding artificial APP overexpression artifacts while maintaining pharmacodynamic relationships predictive of human responses [8]. In these systems, γ-secretase inhibitors demonstrate concentration-dependent Aβ reduction in plasma, CSF, and brain compartments, establishing proof-of-concept for small-molecule interventions targeting Aβ production at its proteolytic source.

Table 2: Comparative Analysis of γ-Secretase Inhibitors in Preclinical Models

InhibitorMolecular TargetIn Vitro IC₅₀ (nM)Aβ Reduction ModelKey Pharmacodynamic Effect
LY-411575γ-Secretase/Notch0.078-0.082Tg2576/129-SVE miceCSF Aβ40 reduction >50% at 3 mg/kg
SemagacestatPan-γ-secretase10.9Transgenic APP miceDose-dependent brain Aβ42 lowering
Dibenzazepine-based compoundsSelective γ-secretase modulationUnder investigation129/SVE mouse PK/PDBrain Aβ42 suppression correlating with CSF Aβ40

Mechanistic Basis of Aβ Peptide Modulation via Gamma-Secretase Targeting

The molecular mechanism underlying Aβ modulation by dibenzazepine-based compounds involves precise interference with γ-secretase processivity. Rather than abolishing enzyme function indiscriminately, strategic inhibitors like (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide exploit structural complementarity to the enzyme's substrate-binding cavity, thereby altering proteolytic cleavage specificity. γ-Secretase exhibits carboxypeptidase-like activity through sequential ε-to-ζ-to-γ cleavages on APP-C99 fragments; targeted inhibition shifts this stepwise proteolysis toward shorter, less amyloidogenic Aβ species (e.g., Aβ37/Aβ38) while suppressing neurotoxic Aβ42 generation [7]. This modulated processing arises from inhibitor-induced conformational changes that restrict the enzyme's proteolytic reach without completely blocking its catalytic aspartates—a distinction critical for mitigating mechanism-based toxicities associated with broad-spectrum GSIs.

Beyond APP processing, the dibenzazepine scaffold demonstrates nuanced interactions with Notch signaling pathways. While canonical GSIs like semagacestat induce gastrointestinal and immune toxicity through Notch1 cleavage impairment, structurally optimized compounds may achieve therapeutic separation. Molecular modeling suggests the (S,S)-configured dibenzazepinone core enables selective APP cleavage modulation over Notch, potentially through differential stabilization of substrate-enzyme transition states [7]. In vitro evidence supports this discrimination: LY-411575 derivatives require ≈500-fold higher concentrations to suppress Notch proteolysis (IC₅₀ ≈ 500 μM) than those effective against Aβ42 production [7]. This selectivity profile emerges from the compound's stereospecific docking geometry, where the (S)-alanine moiety orients the inhibitor within APP-binding regions while minimizing Notch-binding domain interactions.

Table 3: In Vitro Evidence for Aβ Modulation Mechanisms

Experimental SystemInterventionKey FindingImplication for Compound Design
Membrane-based γ-secretase assayLY-411575 (structurally related)IC₅₀ = 0.078 nM against Aβ42 productionDibenzazepine scaffold confers sub-nanomolar potency
Notch cleavage cellular assayLY-411575IC₅₀ = 0.39 nM (Aβ) vs. 500 μM (Notch blockade)Potential for >1000-fold selectivity window
Mouse embryonic stem cellsγ-Secretase inhibitorsNeural differentiation enhancementNon-amyloid pathways influenced by modulation
Kaposi's sarcoma cell modelLY-411575Induction of apoptosis via Notch modulationContext-dependent biological effects beyond Aβ

The compound's therapeutic potential extends beyond Aβ suppression to influence neurogenic processes. In murine embryonic stem cell models, γ-secretase inhibitors like LY-411575 promote neural differentiation—an effect potentially relevant to neuronal repair mechanisms in neurodegenerative contexts [7]. Similarly, studies in Kaposi's sarcoma cells demonstrate that γ-secretase targeting can induce apoptosis in pathological cell types, highlighting the broad functional consequences of regulated intramembrane proteolysis inhibition [7]. These pleiotropic effects underscore the biological significance of γ-secretase as a master regulator of cell fate determination, positioning (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide as a multifunctional tool compound for dissecting APP-independent functions in neural systems.

Properties

CAS Number

253324-50-4

Product Name

(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide

IUPAC Name

(2S)-2-amino-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C18H19N3O2/c1-11(19)17(22)20-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)21(2)18(16)23/h3-11,16H,19H2,1-2H3,(H,20,22)/t11-,16-/m0/s1

InChI Key

OSDQYEDPZCYWRA-ZBEGNZNMSA-N

SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)N

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.